4-Oxo-(9-cis,13-cis)-Retinoic Acid
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Overview
Description
4-Oxo-(9-cis,13-cis)-Retinoic Acid is a derivative of retinoic acid, a compound related to vitamin A. Retinoic acids are known for their significant roles in cellular differentiation, growth, and apoptosis. The 4-oxo derivative is particularly interesting due to its unique structural configuration, which includes the 9-cis and 13-cis isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-(9-cis,13-cis)-Retinoic Acid typically involves the oxidation of 9-cis and 13-cis retinoic acids. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the formation of the 4-oxo group without affecting the cis configurations.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxo group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the 4-oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: More oxidized retinoic acid derivatives.
Reduction: 4-Hydroxy-(9-cis,13-cis)-Retinoic Acid.
Substitution: Derivatives with different functional groups replacing the 4-oxo group.
Scientific Research Applications
4-Oxo-(9-cis,13-cis)-Retinoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other retinoic acid derivatives.
Biology: Studied for its role in cellular differentiation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the formulation of skincare products due to its effects on skin cell turnover and regeneration.
Mechanism of Action
The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the transcription of genes involved in cellular differentiation, growth, and apoptosis. The 4-oxo group enhances the compound’s binding affinity and specificity for these receptors, leading to more pronounced biological effects.
Comparison with Similar Compounds
All-trans-Retinoic Acid: Known for its role in treating acute promyelocytic leukemia.
13-cis-Retinoic Acid: Commonly used in the treatment of severe acne.
9-cis-Retinoic Acid: Studied for its potential in treating various cancers and skin disorders.
Uniqueness: 4-Oxo-(9-cis,13-cis)-Retinoic Acid is unique due to its dual cis configurations and the presence of the 4-oxo group. These structural features confer distinct biological activities and receptor binding properties compared to other retinoic acid derivatives.
Properties
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-VOYGUGQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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